
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has attracted significant interest due to its potential applications in various scientific fields. This compound is notable for its unique structure, which includes a tetrazole ring, piperazine moiety, and a tolyl group, making it a valuable subject for chemical, biological, and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step reactions. A common synthetic route starts with the preparation of the tetrazole derivative by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a catalytic amount of acid. The resulting 1-(3,4-difluorophenyl)-1H-tetrazole is then coupled with piperazine through a nucleophilic substitution reaction to form the piperazine-tetrazole intermediate. Finally, the intermediate is reacted with m-tolylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening could be employed to scale up the synthesis. Additionally, purification processes, including crystallization and chromatography, would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like methanol or tetrahydrofuran.
Substitution: Bases (e.g., sodium hydroxide), nucleophiles (e.g., alkyl halides), solvents (e.g., dimethylformamide).
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it useful for developing new synthetic methodologies.
Biology
In biological research, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is used to study the effects of tetrazole and piperazine derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development and biomedical studies.
Medicine
The compound is explored for its therapeutic potential, particularly in developing drugs targeting specific biological pathways
Industry
Industrial applications include its use as a building block for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in chemical production processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. Its tetrazole ring can mimic the phosphate group, allowing it to bind to active sites of enzymes, while the piperazine moiety provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Comparaison Avec Des Composés Similaires
Compared to other tetrazole and piperazine derivatives, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-chlorophenyl)-1H-tetrazole
1-(4-nitrophenyl)-1H-tetrazole
1-(4-(2-phenylethyl)piperazin-1-yl)-2-(m-tolyl)ethanone
1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin
These compounds share some structural features but differ in their specific substituents and overall molecular architecture, resulting in distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-15-3-2-4-16(11-15)12-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-6-18(22)19(23)13-17/h2-6,11,13H,7-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWFGCNNSOAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2372954.png)
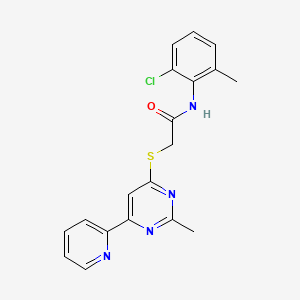
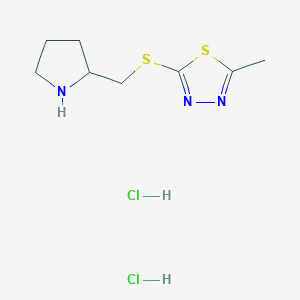
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)
![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)
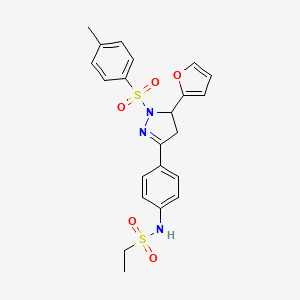


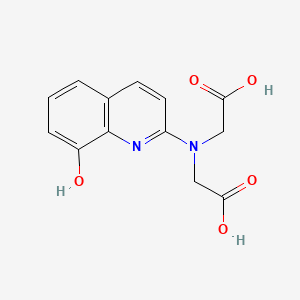
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)
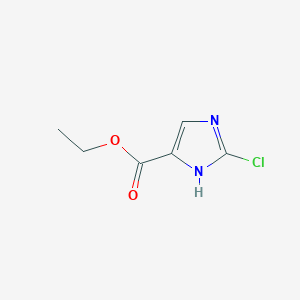

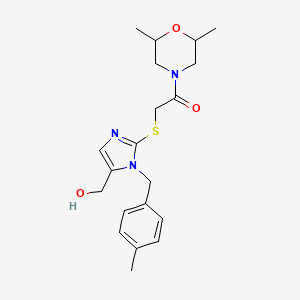
![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)
